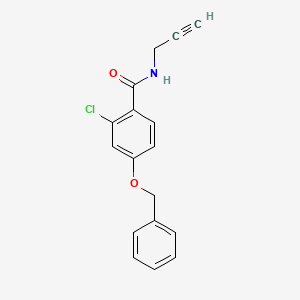
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide
Übersicht
Beschreibung
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit specific enzymes and its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Ultrasound Assisted Synthesis and Anti-Tubercular Activity
A novel series of derivatives based on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide was synthesized using ultrasound-assisted synthesis, demonstrating a green chemistry approach. These compounds exhibited significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most showing an IC50 value of less than 1 µg/mL. Additionally, these compounds were tested for cytotoxicity against the human cancer cell line HeLa and found to be non-cytotoxic, suggesting their safety for further development. Molecular docking studies indicated that derivatives 6a and 6e were the most active, highlighting their potential as lead compounds in anti-tubercular drug discovery. The synthesized compounds were also evaluated for ADMET properties, confirming their compliance with essential features required for potential leads in the drug discovery process (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Synthesis and Properties of Ortho-Linked Polyamides
Ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) originating from 4-tert-butylcatechol, which might share structural motifs with 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide, were synthesized. These polyamides exhibited noncrystalline structures, high solubility in various polar solvents, and could form transparent, flexible, and tough films. They demonstrated notable thermal stability with high glass transition temperatures (most >200°C) and 10% weight loss temperatures in excess of 480°C, suggesting their applicability in high-performance materials (Hsiao, Yang, & Chen, 2000).
Molecular Assembly and Ferroelectric Response
Research into benzenecarboxamide derivatives, including those with structural similarities to this compound, demonstrated their ability to form molecular assemblies in solutions, organogels, liquid crystals, and solids. These compounds exhibited phase transition behavior and dielectric responses, with their molecular assemblies dominated by intermolecular N–H∼O= hydrogen-bonding interactions. The organogelation characteristics and the formation of one-dimensional π-stacking nanofibers by these compounds suggest potential applications in materials science, particularly in the development of novel organogelators and liquid crystalline materials (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).
Wirkmechanismus
Target of Action
Similar compounds have shown anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The process includes oxonium-ion generation and water nucleophilic addition, which induces ring-opening hydroxylation and dual ketonization, giving a 1,5-diketone intermediate .
Biochemical Pathways
Related compounds have shown involvement in the serotonergic and noradrenergic systems .
Result of Action
Related compounds have shown potential antidepressant effects .
Biochemische Analyse
Biochemical Properties
4-(Benzyloxy)-2-chloro-N-(prop-2-yn-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, affecting their catalytic functions. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it may interact with transport proteins, altering the transport of other molecules across cellular membranes.
Cellular Effects
The effects of 4-(benzyloxy)-2-chloro-N-(prop-2-yn-1-yl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a crucial role in regulating cell growth and differentiation. The compound has been shown to modulate gene expression, leading to changes in the production of proteins that are vital for cellular metabolism and function . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 4-(benzyloxy)-2-chloro-N-(prop-2-yn-1-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These interactions are crucial for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(benzyloxy)-2-chloro-N-(prop-2-yn-1-yl)benzamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-10-19-17(20)15-9-8-14(11-16(15)18)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOQJITWDIVHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330576 | |
| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-41-2 | |
| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)
![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
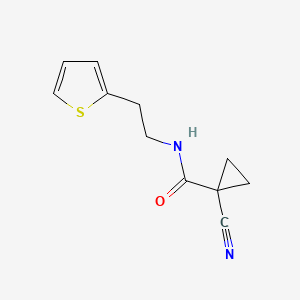

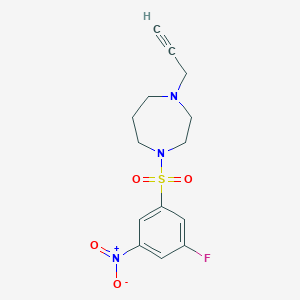

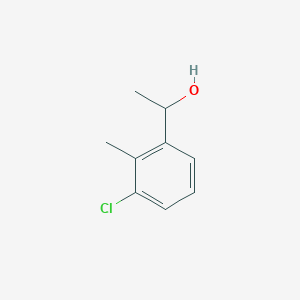
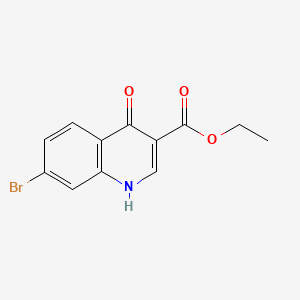
![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
